molecular formula C9H15NO2 B12994595 (5S)-Octahydroindolizine-5-carboxylic acid

(5S)-Octahydroindolizine-5-carboxylic acid

Cat. No.: B12994595
M. Wt: 169.22 g/mol
InChI Key: BRUFDUWNUGXYNA-MQWKRIRWSA-N
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Description

(5S)-Octahydroindolizine-5-carboxylic acid: is a chiral compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-Octahydroindolizine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a precursor compound followed by cyclization to form the indolizine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific pathway chosen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (5S)-Octahydroindolizine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the ring system or reduce functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (5S)-Octahydroindolizine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic pathways.

Biology: The compound has potential applications in biology, particularly in the study of enzyme interactions and as a ligand in binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological molecules.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs or to enhance the efficacy of existing treatments.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5S)-Octahydroindolizine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

    Indolizine: A structurally related compound with similar reactivity but lacking the carboxylic acid group.

    Pyrrolidine: Another related compound with a different ring structure and reactivity profile.

    Piperidine: Similar in structure but with different functional groups and chemical properties.

Uniqueness: (5S)-Octahydroindolizine-5-carboxylic acid is unique due to its chiral nature and the presence of the carboxylic acid group, which imparts specific reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in various fields of research and industry make it a compound of significant interest.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(5S)-1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6H2,(H,11,12)/t7?,8-/m0/s1

InChI Key

BRUFDUWNUGXYNA-MQWKRIRWSA-N

Isomeric SMILES

C1C[C@H](N2CCCC2C1)C(=O)O

Canonical SMILES

C1CC2CCCN2C(C1)C(=O)O

Origin of Product

United States

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